Isopropyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Propan-2-yl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group and a methyl group on the pyrazole ring, as well as an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Esterification: The final step involves the esterification of the pyrazole derivative with propan-2-ol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and bases like sodium hydroxide are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 2-(3-amino-1H-pyrazol-1-yl)acetate: Lacks the methyl group on the pyrazole ring.
Propan-2-yl 2-(3-amino-5-methyl-1H-pyrazol-4-yl)acetate: The amino group is positioned differently on the pyrazole ring.
Uniqueness
Propan-2-yl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate is unique due to the specific positioning of the amino and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
propan-2-yl 2-(3-amino-5-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)14-9(13)5-12-7(3)4-8(10)11-12/h4,6H,5H2,1-3H3,(H2,10,11) |
InChI Key |
SVKXTVXLLBEMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)OC(C)C)N |
Origin of Product |
United States |
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